Pentadecane

Description

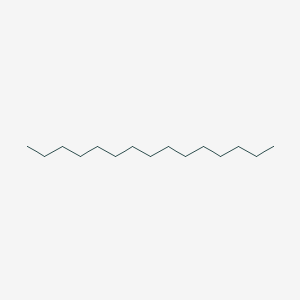

Structure

3D Structure

Properties

IUPAC Name |

pentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOZIPAWZNQLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | pentadecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pentadecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027268 | |

| Record name | Pentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-pentadecane is a colorless liquid. (NTP, 1992), Liquid; Water or Solvent Wet Solid, Colorless liquid; [CAMEO] | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

519.13 °F at 760 mmHg (NTP, 1992), 270.6 °C | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.0X10-5 mg/L at 25 °C, Very soluble in ethyl ether, ethanol | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7685 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7685 g/cu cm at 20 °C | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00343 [mmHg], 4.92X10-3 mm Hg at 25 °C | |

| Record name | Pentadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

629-62-9 | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Pentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16H6K2S8M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °F (NTP, 1992), 9.95 °C | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Occurrence and Biosynthesis of Pentadecane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecane (C15H32) is a straight-chain alkane naturally present in a diverse array of plant species. It is a significant component of essential oils and cuticular waxes, contributing to the plant's chemical defense, prevention of water loss, and interactions with the environment. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and quantitative occurrence of pentadecane in plants. It also details the experimental protocols for its extraction and analysis, and visualizes the key biochemical pathways and experimental workflows.

Natural Sources and Occurrence of Pentadecane

Pentadecane is found in various plant tissues, including leaves, stems, flowers, and roots. Its presence is most notable in the essential oils and cuticular waxes of numerous plant families.

Pentadecane in Essential Oils

Essential oils are complex mixtures of volatile compounds that contribute to the characteristic aroma of plants. Pentadecane has been identified as a constituent in the essential oils of several species, where it can act as a carrier for more aromatic compounds or contribute subtly to the overall scent profile.[1]

Pentadecane in Cuticular Waxes

The cuticle is a protective layer covering the aerial surfaces of plants, with cuticular waxes being a primary component of this barrier.[2] These waxes are complex mixtures of long-chain fatty acids and their derivatives, including alkanes. n-Alkanes, such as pentadecane, are major constituents of these waxes and play a crucial role in preventing water loss and protecting the plant from environmental stresses.

Quantitative Occurrence of Pentadecane in Plants

The concentration of pentadecane varies significantly among different plant species, cultivars, geographical locations, and the specific plant part analyzed. The following table summarizes the quantitative data on pentadecane occurrence in various plants.

| Plant Species | Common Name | Plant Part | Pentadecane Content (%) | Reference |

| Pogostemon cablin | Patchouli | Top leaves (young plant) | Major Component | [2][3] |

| Daphne mucronata | - | Leaves (essential oil) | 12.75 | |

| Tapinanthus bangwensis | - | Dried Leaves (essential oil) | 12.5 | |

| Origanum vulgare ssp. viride | Oregano | Leaves (hexane extract) | 5.7 | |

| Origanum vulgare ssp. viride | Oregano | Stems (hexane extract) | 4.1 | |

| Cryptocoryne retrospiralis | - | Leaves and Rhizomes | Identified | |

| Protium heptaphyllum | - | Resin (essential oil) | Identified | |

| Prunus persica | Peach | Floral Volatiles | Identified | |

| Scandix balansae | - | Volatile oil component | Identified | [1] |

| Vanilla madagascariensis | Vanilla | - | Identified | [1] |

| Anethum graveolens | Dill | Root | Identified | [1] |

| Capsicum annuum | Bell Pepper | - | Identified | [1] |

Biosynthesis of Pentadecane in Plants

The biosynthesis of n-alkanes in plants, including pentadecane, is a multi-step process that originates from fatty acid synthesis in the plastids. The long-chain alkanes are synthesized in the endoplasmic reticulum (ER) of epidermal cells. The pathway can be broadly divided into fatty acid elongation and the alkane-forming pathway.[2]

A proposed biosynthetic pathway for pentadecane has been elucidated in Pogostemon cablin. This pathway involves the conversion of C16 acyl-CoA (palmitoyl-CoA) to pentadecane.[4][5] The key enzymatic complex responsible for this conversion is composed of homologs of the Arabidopsis ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins. Specifically, in P. cablin, the complex is formed by PcCER1-LIKE3 and PcCER3.[2][3]

Potential Signaling Role of Pentadecane

While the primary roles of alkanes in plants are structural and protective, emerging research suggests potential signaling functions. For instance, volatile organic compounds (VOCs) from the bacterium Bacillus velezensis SQR9, including pentadecane, have been shown to alleviate iron deficiency in Arabidopsis. This effect is mediated by the accumulation of nitric oxide (NO) in the roots, suggesting a role for pentadecane in inter-kingdom signaling that influences plant nutrient uptake.[6]

Experimental Protocols

Accurate identification and quantification of pentadecane in plant tissues require specific extraction and analytical methods. The most common techniques involve solvent extraction for cuticular waxes or hydrodistillation for essential oils, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Cuticular Waxes

This protocol describes a general method for the extraction of epicuticular waxes from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform (B151607) (analytical grade)

-

Internal standard (e.g., n-tetracosane)

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

Nitrogen gas stream

Procedure:

-

Excise fresh leaves and determine their surface area for later quantification.

-

Immerse the leaves in a known volume of chloroform containing a known concentration of the internal standard for 30-60 seconds. Brief immersion is crucial to minimize the extraction of intracellular lipids.

-

Remove the leaves from the solvent.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

The dried extract is then ready for derivatization (if necessary) and GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general protocol for the analysis of plant alkanes by GC-MS.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column: A non-polar column such as HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) is commonly used.

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp 1: Increase to 180 °C at a rate of 5 °C/min

-

Ramp 2: Increase to 270 °C at a rate of 20 °C/min, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: 40-500 amu

Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention times with those of authentic standards.

-

Quantification: The concentration of pentadecane is determined by comparing its peak area to that of the internal standard and by using a calibration curve generated with known concentrations of a pentadecane standard.

Conclusion

Pentadecane is a widely distributed n-alkane in the plant kingdom, playing important roles in the plant's protective cuticular wax layer and as a component of essential oils. Its biosynthesis from fatty acid precursors is beginning to be understood at a molecular level. While its primary functions appear to be structural and protective, emerging evidence points towards a potential role in plant signaling, particularly in response to external stimuli. The standardized protocols for extraction and GC-MS analysis provided in this guide offer a robust framework for researchers to further investigate the occurrence, biosynthesis, and potential applications of pentadecane in various plant species.

References

- 1. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pathway elucidation and heterologous reconstitution of the long‐chain alkane pentadecane biosynthesis from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathway elucidation and heterologous reconstitution of the long‐chain alkane pentadecane biosynthesis from Pogostemon cablin: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pentadecane Biosynthesis Pathway in Marine Cyanobacteria: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Marine cyanobacteria, particularly abundant genera such as Prochlorococcus and Synechococcus, are significant contributors to the global hydrocarbon cycle, primarily through the synthesis of pentadecane. This C15 alkane is produced via a specialized two-step enzymatic pathway that utilizes fatty acid metabolism intermediates. Understanding this pathway is of paramount importance for various fields, from biogeochemistry and microbial ecology to synthetic biology and biofuel development. This technical guide provides an in-depth exploration of the core pentadecane biosynthesis pathway in marine cyanobacteria, detailing the key enzymes, their mechanisms, and the available quantitative data. Furthermore, it outlines relevant experimental protocols and visualizes the biosynthetic and regulatory logic to facilitate further research and application.

The Core Biosynthetic Pathway

The biosynthesis of pentadecane in marine cyanobacteria is a specialized branch of fatty acid metabolism, primarily involving two key enzymes: Acyl-Acyl Carrier Protein Reductase (AAR) and Aldehyde-Deformylating Oxygenase (ADO).[1] The pathway begins with the products of the fatty acid synthase (FAS) system.

From Fatty Acyl-ACP to Fatty Aldehyde: The Role of Acyl-ACP Reductase (AAR)

The first committed step in pentadecane biosynthesis is the reduction of a fatty acyl-acyl carrier protein (acyl-ACP) to a fatty aldehyde. This reaction is catalyzed by Acyl-ACP Reductase (AAR), an NADPH-dependent enzyme.[1] In marine cyanobacteria, AAR exhibits a substrate preference for 16-carbon fatty acyl-ACPs (palmitoyl-ACP), which leads to the predominance of pentadecane (a C15 alkane) as the final product.[2][3] This is a key distinction from many freshwater cyanobacteria, which often possess AARs with a higher affinity for 18-carbon substrates, resulting in the production of heptadecane.[2]

The catalytic mechanism of AAR is proposed to be a two-step process.[4] First, the acyl group is transferred from ACP to a conserved cysteine residue in the AAR active site, forming a thioester intermediate and releasing holo-ACP. Subsequently, the thioester is reduced by NADPH to yield a fatty aldehyde.[4]

From Fatty Aldehyde to Pentadecane: The Role of Aldehyde-Deformylating Oxygenase (ADO)

The second and final step is the conversion of the fatty aldehyde (hexadecanal) to pentadecane. This reaction is catalyzed by the non-heme di-iron enzyme, Aldehyde-Deformylating Oxygenase (ADO).[5] The reaction is an oxidative decarbonylation where the aldehyde is cleaved to produce an alkane with one less carbon atom and formate (B1220265) as a byproduct.[6] The overall reaction requires an external electron donor system, often ferredoxin and ferredoxin-NADP+ reductase in vivo.[1]

The catalytic turnover of ADO is known to be relatively slow, which can be a rate-limiting step in overall alkane production.[7]

Quantitative Data

Quantitative analysis of pentadecane production and the enzymes involved is crucial for metabolic engineering and for understanding the ecological significance of this pathway.

Table 1: Pentadecane and Total Hydrocarbon Production in Marine Cyanobacteria

| Cyanobacterial Strain | Dominant Hydrocarbon | Pentadecane (% of total hydrocarbons) | Total Hydrocarbons (% of dry cell weight) | Reference |

| Prochlorococcus CCMP1986 (MED4) | Pentadecane | ~96% | 0.149 - 0.368% | [8] |

| Prochlorococcus MIT9312 | Pentadecane | ~96% | 0.149 - 0.368% | [8] |

| Prochlorococcus MIT9313 | Pentadecane | ~96% | 0.149 - 0.368% | [8] |

| Synechococcus sp. WH7803 | Pentadecane | 79 - 92% | 0.022 - 0.138% | [9] |

| Synechococcus sp. WH7805 | Pentadecane | 79 - 92% | 0.022 - 0.138% | [9] |

| Synechococcus sp. WH8102 | Pentadecane | 79 - 92% | 0.022 - 0.138% | [9] |

Table 2: Kinetic Parameters of Pentadecane Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| Aldehyde-Deformylating Oxygenase (ADO) | General Cyanobacteria | O2 | 84 ± 9 µM | ~1 min-1 | [10] |

| Acyl-ACP Synthetase (Aas) | Synechococcus elongatus PCC 7942 | Fatty Acids | 10.49 ± 1.11 µM | 0.016 s-1 | [11] |

Experimental Protocols

Extraction and Quantification of Pentadecane by GC-MS

This protocol is adapted from established methods for analyzing alkanes in cyanobacteria.

Materials:

-

Cyanobacterial cell pellet

-

Methanol (B129727) (HPLC grade)

-

Internal standard (e.g., deuterated pentadecane)

-

Glass vials for GC-MS

-

Sonicator

-

Centrifuge

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Cell Harvesting: Centrifuge 50 mL of cyanobacterial culture (e.g., at 4,300 x g for 15 minutes at 4°C).

-

Cell Lysis: Resuspend the cell pellet in 1 mL of methanol. Disrupt the cells by sonication on ice.

-

Extraction: Centrifuge the lysate at high speed (e.g., 22,000 x g for 10 minutes) to pellet cell debris. Transfer the methanol supernatant, which contains the alkanes, to a clean tube.

-

Sample Preparation for GC-MS: Transfer an aliquot of the methanol extract to a GC-MS vial. Add a known amount of internal standard.

-

GC-MS Analysis: Inject the sample into the GC-MS. A typical method for pentadecane analysis would involve a non-polar capillary column and a temperature gradient.

-

Example GC Program:

-

Injector temperature: 250°C

-

Oven program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Carrier gas: Helium

-

-

MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for pentadecane and the internal standard.

-

Heterologous Expression and Purification of AAR and ADO

This protocol provides a general framework for producing AAR and ADO proteins for in vitro studies, typically using E. coli as an expression host.

Materials:

-

Expression vector (e.g., pET series)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Elution buffer (lysis buffer with imidazole)

Procedure:

-

Cloning: Clone the coding sequences of aar and ado from the marine cyanobacterium of interest into an expression vector, often with an affinity tag (e.g., 6x-His).

-

Transformation: Transform the expression plasmid into a suitable E. coli strain.

-

Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate for several hours at a reduced temperature (e.g., 16-25°C) to improve protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to an affinity chromatography column. Wash the column with lysis buffer and elute the protein with elution buffer.

-

Buffer Exchange: Exchange the purified protein into a suitable storage buffer using dialysis or a desalting column.

Generation of Knockout Mutants in Marine Cyanobacteria

Genetic manipulation of marine cyanobacteria like Prochlorococcus and Synechococcus can be challenging. The following is a generalized approach based on homologous recombination, which may require significant optimization for specific strains.

Materials:

-

Suicide vector (a plasmid that cannot replicate in the cyanobacterium)

-

Antibiotic resistance cassette

-

Marine cyanobacterial strain

-

Appropriate growth medium and antibiotics

Procedure:

-

Construct Design: In a suicide vector, flank an antibiotic resistance cassette with homologous regions (typically 500-1000 bp) upstream and downstream of the target gene (aar or ado).

-

Transformation: Introduce the suicide vector into the marine cyanobacterium. For many marine strains, natural transformation is inefficient, and methods like conjugation or electroporation are required, though these can also have low success rates and require specific optimization.[12]

-

Selection: Plate the transformed cells on a selective medium containing the appropriate antibiotic.

-

Segregation: Due to the polyploid nature of many cyanobacteria, the mutant allele needs to segregate completely. This often requires several rounds of subculturing on selective media.

-

Verification: Confirm the gene knockout by PCR using primers that flank the insertion site and by Southern blotting.

Visualization of Pathways and Relationships

Pentadecane Biosynthesis Pathway

Cellular Context and Precursor Supply

Regulation of the Pathway

The regulation of pentadecane biosynthesis in marine cyanobacteria is not fully understood, but several layers of control are likely involved.

-

Transcriptional Regulation: The genes encoding AAR (aar) and ADO (ado) are often found in close proximity in cyanobacterial genomes.[6] However, studies have shown that they can be transcribed independently from their own promoters, suggesting the potential for autonomous regulation.[6] Overall, the expression of aar and ado appears to be relatively constitutive under standard laboratory conditions.[6]

-

Precursor Supply: The availability of the substrate, palmitoyl-ACP, is a critical factor. Therefore, the regulation of the upstream fatty acid biosynthesis pathway directly impacts pentadecane production. Fatty acid synthesis in cyanobacteria is known to be regulated by various factors, including light and the cellular redox state.[13]

-

Redox Regulation: As photosynthesis is the primary source of energy and reducing power in cyanobacteria, the cellular redox state, particularly the NADPH/NADP+ ratio and the redox state of ferredoxin, is a key regulatory signal for many metabolic pathways.[14] The activities of AAR (NADPH-dependent) and ADO (ferredoxin-dependent) are likely influenced by the light-dependent changes in the cellular redox environment.

-

Fatty Acid Recycling: Cyanobacteria can recycle free fatty acids released from membrane lipid turnover. The enzyme acyl-ACP synthetase (Aas) re-activates these free fatty acids to acyl-ACPs, which can then enter the pentadecane biosynthesis pathway.[15] This recycling mechanism provides an additional source of precursors.

Conclusion and Future Directions

The biosynthesis of pentadecane in marine cyanobacteria is a well-defined two-step pathway with significant ecological and biotechnological implications. While the core enzymatic machinery has been identified, several key areas require further investigation. A deeper understanding of the kinetic properties of AAR from marine strains is needed for accurate metabolic modeling. Elucidating the specific signaling pathways and post-translational modifications that regulate this pathway in response to environmental cues will be crucial for optimizing pentadecane production in engineered systems. Furthermore, the development of more efficient genetic tools for marine cyanobacteria will be instrumental in advancing our ability to study and manipulate this important metabolic pathway. This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the complexities of pentadecane biosynthesis and harness its potential.

References

- 1. Insights into cyanobacterial alkane biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of aldehyde-producing activities of cyanobacterial acyl-(acyl carrier protein) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving hydrocarbon production by engineering cyanobacterial acyl-(acyl carrier protein) reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the improvement of cyanobacterial enzymes for bioalkane production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanobacterial aldehyde deformylating oxygenase: Structure, function, and potential in biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkane Biosynthesis Genes in Cyanobacteria and Their Transcriptional Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Contribution of cyanobacterial alkane production to the ocean hydrocarbon cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Contribution of cyanobacterial alkane production to the ocean hydrocarbon cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty Acid Activation in Cyanobacteria Mediated by Acyl-Acyl Carrier Protein Synthetase Enables Fatty Acid Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toward a genetic system in the marine cyanobacterium Prochlorococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The primary carbon metabolism in cyanobacteria and its regulation [frontiersin.org]

- 14. Redox-Driven Protein Complexes Signal Metabolic Modulation in Cyanobacteria | Research Highlight | PNNL [pnnl.gov]

- 15. Frontiers | Alkane Biosynthesis Genes in Cyanobacteria and Their Transcriptional Organization [frontiersin.org]

Pentadecane: A Comprehensive Toxicological and Safety Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecane (C15H32) is a straight-chain alkane hydrocarbon. It is a colorless liquid and a component of some volatile oils.[1] While generally considered to have low toxicity, a thorough understanding of its toxicological profile and proper safety handling procedures is essential for professionals working with this compound in research and development settings. This guide provides an in-depth overview of the available toxicological data for pentadecane, details on experimental methodologies for its assessment, and comprehensive safety and handling protocols.

Toxicological Data Summary

The acute toxicity of pentadecane is low across oral, dermal, and inhalation routes of exposure. The primary hazard associated with pentadecane is its potential as an aspiration hazard if swallowed.[2][3] Repeated exposure may cause skin dryness or cracking.[3]

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg | [2][3][4] |

| LD50 | Rabbit | Dermal | > 3,160 mg/kg | [2][3][4] |

| LC50 | Rat | Inhalation | >= 5.8 mg/L (4 h) | [3][4] |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Corrosion/Irritation | Rabbit | No skin irritation | [3][4] |

| Serious Eye Damage/Irritation | Rabbit | No eye irritation | [3][4] |

| Respiratory or Skin Sensitization | Guinea pig | Negative | [4] |

Genetic and Chronic Toxicity

| Endpoint | Test System | Result | Reference |

| Germ Cell Mutagenicity (Ames test) | S. typhimurium | Negative | [4] |

| Carcinogenicity | --- | Based on available data, the classification criteria are not met. No component is identifiable as a carcinogen by ACGIH or IARC. | [2][3][5] |

| Reproductive Toxicity | --- | Based on available data, the classification criteria are not met. | [2] |

Experimental Protocols

The toxicological data for pentadecane are primarily derived from standardized studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines provide detailed methodologies to ensure the quality and consistency of test results.

Acute Oral Toxicity (OECD Test Guideline 401)

This test is designed to determine the lethal dose 50 (LD50), which is the dose of a substance that is lethal to 50% of the test animals.[6]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[6]

-

Animals: Typically, healthy young adult rats are used.[6] Animals are fasted prior to administration of the substance.[6]

-

Procedure: At least 5 rodents of the same sex are used for each dose level.[6] The substance is administered, and the animals are observed for at least 14 days for signs of toxicity and mortality.[6]

-

Observations: The time of death and any signs of toxicity are recorded.[6] At the end of the observation period, surviving animals are euthanized and necropsied.[6]

Acute Dermal Toxicity (OECD Test Guideline 402)

This guideline assesses the potential for a substance to cause toxicity through skin exposure.[7]

-

Principle: The test substance is applied to a shaved area of the skin of experimental animals.[8]

-

Animals: Healthy young adult animals, typically rats or rabbits, are used.[7][9]

-

Procedure: The substance is applied to an area of at least 10% of the body surface and held in contact with the skin using a porous gauze dressing for 24 hours.[8] Animals are observed for at least 14 days.[7][8]

-

Observations: Signs of toxicity and mortality are recorded. Body weights are measured at least weekly.[7] A gross necropsy is performed on all animals at the end of the study.[7]

Acute Inhalation Toxicity (OECD Test Guideline 403)

This test evaluates the health hazards from short-term exposure to an airborne substance.[10]

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.[10][11]

-

Procedure: Two main protocols are described: a traditional LC50 protocol with at least three concentrations and a Concentration x Time (C x t) protocol.[10][12] Animals are observed for at least 14 days.[10][12]

-

Observations: Daily detailed observations, weight measurements, and a gross necropsy are performed.[10][12]

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[2][13]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal, with untreated skin serving as a control.[2]

-

Animals: The albino rabbit is the preferred species.[2]

-

Procedure: The substance (0.5 ml of liquid or 0.5 g of solid) is applied to the skin for a 4-hour exposure period, after which the residual substance is removed.[2]

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[14] Observations may continue for up to 14 days to assess the reversibility of any effects.[2]

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[15][16]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[17]

-

Animals: The albino rabbit is the preferred animal model.[17]

-

Procedure: The test is typically performed sequentially, starting with one animal. If no corrosive effects are observed, a confirmatory test on up to two additional animals may be performed.[17] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[18]

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[16]

Visualized Experimental Workflows and Safety Procedures

Acute Oral Toxicity (OECD 401) Workflow

Dermal Irritation (OECD 404) Experimental Workflow

References

- 1. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. nucro-technics.com [nucro-technics.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. scribd.com [scribd.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Pentadecane as a Volatile Organic Compound (VOC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecane (C15H32) is a straight-chain alkane that, due to its volatility, is classified as a Volatile Organic Compound (VOC). It is a colorless liquid with a faint, waxy odor and is found in a variety of natural and anthropogenic sources.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of pentadecane, focusing on its physicochemical properties, sources, analytical methodologies for its detection, and its biological significance. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in the environmental and biological roles of this particular VOC. All quantitative data are summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Physicochemical Properties of Pentadecane

A thorough understanding of the physical and chemical properties of pentadecane is fundamental to comprehending its behavior as a VOC in various environments. These properties influence its distribution, persistence, and interaction with biological systems.

| Property | Value | Reference |

| Molecular Formula | C15H32 | [1][2][4][5] |

| Molar Mass | 212.41 g/mol | [1][5] |

| CAS Number | 629-62-9 | [2][4] |

| Appearance | Colorless liquid | [1][2][4] |

| Boiling Point | 270.6 °C (519.1 °F) | [2][4] |

| Melting Point | 9.9 °C (49.8 °F) | [2][4] |

| Vapor Pressure | 0.0012 mmHg at 25 °C | [1] |

| Water Solubility | 0.00055 mg/L at 25 °C (practically insoluble) | [1][2][4] |

| Henry's Law Constant | 2.5 atm·m³/mol at 25 °C (estimated) | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 8.26 (estimated) | [1] |

Sources and Environmental Presence

Pentadecane is released into the environment from both natural (biogenic) and human-related (anthropogenic) sources.

-

Natural Sources: Pentadecane is a component of the essential oils of various plants and is also produced by certain insects and microorganisms.[4][6][8] It can be found in the scent glands of some stink bugs, where it acts as a semiochemical.[9]

-

Anthropogenic Sources: A primary anthropogenic source of pentadecane is the combustion of fossil fuels. It is a known component of vehicle exhaust and emissions from industrial processes.[1] It can also be released from building materials and consumer products.

-

Environmental Fate: Due to its high volatility and low water solubility, pentadecane released into the atmosphere will primarily exist in the vapor phase. Its high octanol-water partition coefficient suggests a strong tendency to adsorb to organic matter in soil and sediment. Biodegradation is a significant removal process for pentadecane in the environment, with various microorganisms capable of utilizing it as a carbon source.[8]

Analytical Methodologies for Pentadecane Detection

The accurate and sensitive detection of pentadecane as a VOC requires specialized analytical techniques. Gas chromatography (GC) coupled with a detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID), is the standard method for its analysis. Sample preparation is a critical step to extract and concentrate pentadecane from various matrices.

Sample Preparation Techniques

3.1.1. Purge-and-Trap (Dynamic Headspace)

This is a highly sensitive technique for extracting volatile compounds from liquid and solid samples.[3][10][11][12][13]

Detailed Experimental Protocol for Purge-and-Trap:

-

Sample Preparation:

-

For water samples, a known volume (e.g., 5-25 mL) is placed in a purging vessel.

-

For solid samples, a known weight (e.g., 1-5 g) is mixed with reagent-free water in the purging vessel.

-

-

Purging:

-

An inert gas (e.g., helium or nitrogen) is bubbled through the sample at a controlled flow rate (e.g., 40 mL/min) for a specific duration (e.g., 11 minutes).[11]

-

The sample may be heated (e.g., to 40-80 °C) to increase the purging efficiency of less volatile compounds.

-

-

Trapping:

-

The purged VOCs are carried by the gas stream onto an adsorbent trap. The trap typically contains a combination of sorbents like Tenax®, silica (B1680970) gel, and carbon molecular sieve to efficiently capture a wide range of VOCs.[11]

-

-

Desorption:

-

After purging, the trap is rapidly heated (e.g., to 180-250 °C) while being backflushed with an inert gas.[11]

-

This thermal desorption process releases the trapped VOCs as a concentrated band.

-

-

Injection:

-

The desorbed analytes are transferred to the GC column for separation and analysis.

-

3.1.2. Solid-Phase Microextraction (SPME)

SPME is a solvent-free, simple, and versatile sample preparation technique.[14][15][16][17][18]

Detailed Experimental Protocol for Headspace SPME (HS-SPME):

-

Fiber Selection and Conditioning:

-

Select an appropriate SPME fiber. For nonpolar compounds like pentadecane, a polydimethylsiloxane (B3030410) (PDMS) coated fiber is suitable.[16]

-

Condition the fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

-

-

Sample Preparation:

-

Place a known amount of the sample (liquid or solid) into a headspace vial.

-

The vial is sealed with a septum-containing cap.

-

-

Extraction:

-

The vial is typically heated and agitated to promote the partitioning of VOCs into the headspace.

-

The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 15-60 minutes) to allow for the adsorption of analytes.

-

-

Desorption and Analysis:

-

The fiber is then withdrawn from the sample vial and immediately inserted into the hot injection port of a GC.

-

The high temperature of the injector desorbs the analytes from the fiber onto the GC column for analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of VOCs like pentadecane.

Typical GC-MS Parameters for Pentadecane Analysis:

| Parameter | Typical Setting |

| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temp: 40-60 °C, hold for 1-2 min; Ramp: 5-10 °C/min to 280-300 °C, hold for 5-10 min |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mass Range | m/z 35-400 |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

The following diagram illustrates a typical experimental workflow for the analysis of pentadecane as a VOC.

Biological Significance and Signaling Pathways

While extensive research has focused on the environmental aspects of pentadecane, its biological roles are an emerging area of interest.

Metabolism of Pentadecane

In mammals, the metabolism of n-alkanes like pentadecane is primarily carried out by the cytochrome P450 monooxygenase system, predominantly in the liver.[19][20][21][22][23][24]

The initial and rate-limiting step is the hydroxylation of the terminal methyl group (ω-hydroxylation) to form 1-pentadecanol.[20] This alcohol can be further oxidized to pentadecanoic acid, a fatty acid that can then enter the β-oxidation pathway for energy production.[25]

The following diagram illustrates the general metabolic pathway for n-alkanes.

Biological Activities and Signaling

Recent studies have begun to uncover specific biological activities of pentadecane.

-

Antimicrobial and Antiparasitic Effects: Pentadecane has demonstrated in vitro activity against the parasite Leishmania infantum, suggesting potential for the development of new antiparasitic agents.[2][26][27][28] It has been shown to decrease the growth of both promastigotes and amastigotes.[26][27][28]

-

Plant Signaling: In plants, pentadecane can act as a signaling molecule. For instance, it has been identified as a key active compound in the VOCs from Bacillus velezensis SQR9 that promotes iron uptake in Arabidopsis under iron-limited conditions, a process mediated by nitric oxide (NO) signaling.[1]

-

Insect Semiochemical: Pentadecane is utilized by various insect species as a semiochemical, playing roles in communication, such as alarm and defense signals in stink bugs.[9][29][30] This opens avenues for its potential use in pest management strategies.

The following diagram depicts the signaling role of pentadecane in plant iron uptake.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. epa.gov [epa.gov]

- 4. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentadecane - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Showing Compound Pentadecane (FDB011800) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. ysi.com [ysi.com]

- 12. epa.gov [epa.gov]

- 13. gcms.cz [gcms.cz]

- 14. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for solid-phase microextraction method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ukm.my [ukm.my]

- 17. superchroma.com.tw [superchroma.com.tw]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Unusual Cytochrome P450 Enzymes and Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolism of Alkanes and Fatty Acids — eQuilibrator 3.0 documentation [equilibrator.weizmann.ac.il]

- 26. bioone.org [bioone.org]

- 27. Cytotoxic Screening and In Vitro Evaluation of Pentadecane Against Leishmania infantum Promastigotes and Amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Semiochemical compound: Pentadecane | C15H32 [pherobase.com]

- 30. mdpi.com [mdpi.com]

Solubility of Pentadecane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentadecane in various organic solvents. The information is intended to support research, development, and formulation activities where pentadecane is used as a solvent, standard, or component in a mixture. This document details quantitative solubility data, experimental protocols for solubility determination, and a discussion of the underlying principles governing the solubility of long-chain alkanes.

Core Principles of Pentadecane Solubility

Pentadecane (n-C15H32) is a nonpolar, long-chain aliphatic hydrocarbon. Its solubility in different organic solvents is primarily governed by the principle of "like dissolves like." This means that pentadecane will exhibit higher solubility in nonpolar or weakly polar solvents due to favorable intermolecular van der Waals forces. In contrast, its solubility is limited in highly polar solvents where the strong dipole-dipole interactions or hydrogen bonding between solvent molecules are not easily overcome by the weaker interactions with the nonpolar alkane.

The dissolution of an alkane in an organic solvent involves the disruption of van der Waals forces between the alkane molecules and between the solvent molecules, followed by the formation of new van der Waals forces between the alkane and solvent molecules. When an alkane dissolves in a nonpolar organic solvent, these energy changes are relatively balanced, leading to good solubility.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of pentadecane in a range of common organic solvents. It is important to note that solubility is temperature-dependent; however, much of the readily available data is at a standard temperature, typically 20°C or 25°C.

Table 1: Solubility of Pentadecane in Various Organic Solvents at 20°C

| Solvent Category | Solvent | Solubility (g/L) at 20°C |

| Alcohols | Methanol | 574.41 |

| Ethanol | 790.82 | |

| n-Propanol | 889.6 | |

| Isopropanol | 901.49 | |

| n-Butanol | 953.56 | |

| Isobutanol | 763.76 | |

| sec-Butanol | 853.54 | |

| tert-Butanol | 1313.82 | |

| n-Pentanol | 516.51 | |

| Isopentanol | 825.37 | |

| n-Heptanol | 418.66 | |

| n-Octanol | 410.75 | |

| Benzyl Alcohol | 602.64 | |

| Ethylene Glycol | 245.96 | |

| Ketones | Acetone | 1163.19 |

| 2-Butanone (MEK) | 1156.27 | |

| Cyclohexanone | 1657.54 | |

| 3-Pentanone | 1398.6 | |

| Cyclopentanone | 1690.16 | |

| Methyl isobutyl ketone (MIBK) | 544.65 | |

| Acetylacetone | 940.19 | |

| Esters | Ethyl Acetate | 878.2 |

| Methyl Acetate | 498.58 | |

| n-Propyl Acetate | 378.33 | |

| Isopropyl Acetate | 615.51 | |

| n-Butyl Acetate | 862.76 | |

| Ethyl Formate | 229.17 | |

| Methyl Propionate | 777.05 | |

| Triethyl Phosphate | 801.39 | |

| Ethers | Diethyl Ether | 985.79 |

| Tetrahydrofuran (THF) | 2271.88 | |

| 1,4-Dioxane | 1024.05 | |

| Dipropyl Ether | 1444.05 | |

| Methyl tert-butyl ether (MTBE) | 650.33 | |

| Hydrocarbons | n-Hexane | 500.6 |

| n-Heptane | 580.9 | |

| Cyclohexane | 652.76 | |

| Toluene | 828.64 | |

| Chlorinated Solvents | Dichloromethane | 536.6 |

| Chloroform | 1595.17 | |

| Tetrachloromethane | 903.38 | |

| 1,2-Dichloroethane | 1039.2 | |

| Chlorobenzene | 501.11 | |

| 1,2-Dichlorobenzene | 284.92 | |

| 1,2,4-Trichlorobenzene | 346.53 | |

| Nitrogen-Containing Solvents | Acetonitrile | 288.99 |

| N,N-Dimethylformamide (DMF) | 923.84 | |

| N-Methyl-2-pyrrolidone (NMP) | 1260.07 | |

| Dimethylacetamide (DMAc) | 1818.03 | |

| Pyridine | 2362.37 | |

| N,N-Dimethylaniline | 770.79 | |

| Formamide | 215.38 | |

| Sulfur-Containing Solvents | Dimethyl Sulfoxide (DMSO) | 1437.5 |

| Acids | Acetic Acid | 1127.58 |

| Formic Acid | 356.02 | |

| Propionic Acid | 522.59 | |

| Acrylic Acid | 987.6 | |

| Other | gamma-Butyrolactone | 1017.18 |

| Propylene Carbonate | 729.89 |

Note: The data in this table is compiled from a single source and should be used as a reference. Verification through experimental determination is recommended for critical applications.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of pentadecane in organic solvents.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a substance in a solvent.

Objective: To determine the saturation concentration of pentadecane in a given organic solvent at a specified temperature.

Materials:

-

Pentadecane (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Conical flasks or vials with airtight seals

-

Analytical balance

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of pentadecane to a known volume of the organic solvent in a sealed flask. The presence of a separate, undissolved phase of pentadecane is essential to ensure that saturation is reached.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote mixing but not so aggressive as to cause emulsification.

-

Phase Separation: After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a pipette or syringe. It is critical to avoid disturbing the undissolved pentadecane.

-

Filtration (Optional but Recommended): To ensure that no undissolved micro-droplets of pentadecane are included in the sample, it can be filtered through a syringe filter compatible with the solvent.

-

Sample Preparation for Analysis: Dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated gas chromatograph (GC-FID or GC-MS) to determine the concentration of pentadecane.

Gravimetric Method

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.

Objective: To determine the mass of pentadecane dissolved in a known mass of solvent.

Materials:

-

Same as the shake-flask method, excluding the gas chromatograph.

-

Evaporating dish

-

Drying oven

Procedure:

-

Equilibration and Sampling: Follow steps 1-4 of the shake-flask method.

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the saturated solvent phase into the evaporating dish and weigh it again to determine the mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood or a drying oven at a temperature sufficient to evaporate the solvent without significant loss of the less volatile pentadecane.

-

Drying to a Constant Weight: Once the solvent has evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80°C) to remove any residual solvent. Periodically cool the dish in a desiccator and weigh it until a constant weight is achieved.

-

Calculation: The final constant weight of the dish minus the initial tare weight gives the mass of the dissolved pentadecane. The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved pentadecane. The solubility can then be expressed as grams of pentadecane per 100 grams of solvent or other appropriate units.

Analytical Quantification of Pentadecane

Gas chromatography is the preferred method for the accurate quantification of pentadecane in a solvent matrix.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

-

A nonpolar capillary column (e.g., DB-1, HP-5ms) is suitable for separating alkanes.

Procedure:

-

Calibration: Prepare a series of standard solutions of pentadecane in the solvent of interest at known concentrations. Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject a known volume of the diluted sample from the solubility experiment into the GC under the same conditions as the standards.

-

Quantification: Determine the peak area of pentadecane in the sample chromatogram and use the calibration curve to calculate the concentration of pentadecane in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.

Visualizations

Logical Relationship of Pentadecane Solubility

The following diagram illustrates the key factors influencing the solubility of pentadecane.

Caption: Key factors determining the solubility of pentadecane.

Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for the experimental determination of pentadecane solubility using the shake-flask method followed by GC analysis.

Caption: Workflow for shake-flask solubility determination.

vapor pressure and boiling point of pentadecane

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Pentadecane

This guide provides a comprehensive overview of the physicochemical properties of pentadecane, with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields where the behavior of long-chain alkanes is of interest.

Physicochemical Properties of Pentadecane

Pentadecane (C₁₅H₃₂) is a straight-chain alkane, a saturated hydrocarbon that is a colorless liquid at room temperature.[1] It is a component of some volatile plant oils and has applications in organic synthesis and as a solvent.[1][2] Understanding its vapor pressure and boiling point is crucial for its application in various processes, including distillation, formulation, and as a phase-change material.[2]

General Properties

A summary of the key physical and chemical properties of n-pentadecane is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₂ | [3] |

| Molecular Weight | 212.41 g/mol | [4] |

| Normal Boiling Point | 270.0 °C (543.15 K) | [3][5][6] |

| Melting Point | 8-10 °C | [5] |

| Density | 0.769 g/mL at 25 °C | [5] |

| Refractive Index | 1.431 at 20 °C | [7] |

| Solubility in Water | 2.866 µg/L | [3] |

Vapor Pressure of Pentadecane

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium. It is a critical indicator of a liquid's volatility and is highly dependent on temperature. The relationship between vapor pressure and temperature for pentadecane can be accurately described by the Antoine equation over a specific range.[8]

Antoine Equation: The Antoine equation is a semi-empirical formula that describes the relationship between vapor pressure and temperature for pure substances. The equation is expressed as:

log₁₀(P) = A − (B / (T + C))

Where:

-

P is the vapor pressure.

-

T is the temperature.

-

A, B, and C are substance-specific constants.

For pentadecane, the Antoine constants for calculating vapor pressure in bar with temperature in Kelvin over the range of 442.84 K to 543.7 K are:[8][9]

-

A = 4.14935

-

B = 1789.658

-

C = -111.859

Using these constants, the vapor pressure of pentadecane at various temperatures has been calculated and is presented in the table below. Other experimental values are also included for comparison.

| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) | Reference |

| 20.68 | 293.83 | 0.000356 | 0.00267 | [3] |

| 91.6 | 364.75 | 0.133 | 1.0 | [5][7] |

| 170 | 443.15 | 2.14 | 16.05 | Calculated[8][9] |

| 180 | 453.15 | 3.10 | 23.25 | Calculated[8][9] |

| 190 | 463.15 | 4.42 | 33.15 | Calculated[8][9] |

| 200 | 473.15 | 6.19 | 46.43 | Calculated[8][9] |

| 210 | 483.15 | 8.54 | 64.05 | Calculated[8][9] |

| 220 | 493.15 | 11.61 | 87.08 | Calculated[8][9] |

| 230 | 503.15 | 15.58 | 116.86 | Calculated[8][9] |

| 240 | 513.15 | 20.62 | 154.66 | Calculated[8][9] |

| 250 | 523.15 | 26.96 | 202.22 | Calculated[8][9] |

| 260 | 533.15 | 34.84 | 261.32 | Calculated[8][9] |

| 270 | 543.15 | 44.54 | 334.08 | Calculated[8][9] |

Experimental Protocols for Determination

Accurate determination of boiling point and vapor pressure requires precise experimental techniques. The following sections detail the methodologies commonly employed for these measurements.

Boiling Point Determination: Ebulliometry

Ebulliometry is a standard method for the precise measurement of the boiling point of liquids. An ebulliometer is designed to measure the temperature of the liquid-vapor equilibrium at a controlled pressure.

Methodology:

-

Apparatus: The apparatus consists of an electrically heated boiler, a vapor space, a re-entrant tube for a calibrated temperature sensor (like a platinum resistance thermometer), and a condenser.[10]

-

Sample Preparation: A high-purity sample of the liquid (typically 20-50 mL) is placed in the boiler.[11]

-

Pressure Control: The system is connected to a pressure control system that can maintain a constant, known pressure. For determining the normal boiling point, the pressure is maintained at standard atmospheric pressure (101.325 kPa).

-

Heating and Equilibrium: The liquid is heated to a gentle boil. The design of the apparatus ensures that the vapor and liquid phases are in equilibrium at the point of temperature measurement.

-

Temperature Measurement: The temperature is recorded once a stable reading is achieved, indicating that the system has reached equilibrium. This temperature is the boiling point at the controlled pressure.

-

Calibration: The apparatus is typically calibrated using a reference substance with a well-known boiling point, such as water.[10]

Vapor Pressure Determination: Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a pure substance. It involves introducing a degassed sample into an evacuated chamber and measuring the equilibrium pressure at a constant temperature.

Methodology:

-

Apparatus: The core of the apparatus is a temperature-controlled, evacuated manifold connected to a high-precision pressure transducer. The sample is contained in a flask connected to the manifold.

-

Sample Degassing: The liquid sample must be thoroughly degassed to remove any dissolved air or other volatile impurities, which would contribute to the total pressure and lead to inaccurate results. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Measurement:

-

The degassed sample is placed in a thermostatic bath to maintain a precise and constant temperature.

-

The valve connecting the sample to the evacuated manifold is opened, allowing the substance to vaporize into the closed system.

-

The pressure inside the manifold is continuously monitored until it stabilizes. This stable pressure is the vapor pressure of the substance at that specific temperature.

-

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Other methods for vapor pressure determination include dynamic techniques, where a stream of inert gas is passed through the liquid, and correlation gas chromatography, which is particularly useful for low-volatility compounds like long-chain alkanes.[12][13] Modern thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used to determine vapor pressure by measuring the boiling point at different applied pressures.[11]

Visualizations

Relationship Between Temperature and Vapor Pressure

The following diagram illustrates the fundamental relationship between temperature, vapor pressure, and the boiling point for a pure substance like pentadecane.

Caption: Conceptual flow of how temperature influences vapor pressure, leading to boiling.

Experimental Workflow for Static Vapor Pressure Measurement

This diagram outlines the key steps involved in determining vapor pressure using the static method.

Caption: A generalized workflow for the static method of vapor pressure determination.

References

- 1. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-PENTADECANE CAS#: 629-62-9 [m.chemicalbook.com]

- 3. Pentadecane - Wikipedia [en.wikipedia.org]

- 4. pentadecane [stenutz.eu]

- 5. 629-62-9 CAS MSDS (N-PENTADECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Pentadecane [webbook.nist.gov]

- 9. Pentadecane [webbook.nist.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. umsl.edu [umsl.edu]

- 13. researchgate.net [researchgate.net]

The Role of Pentadecane as a Plant and Animal Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract